

# Application Notes: Preparation of Infigratinib Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Infigratinib (also known as BGJ-398 or NVP-BGJ398) is a potent and selective pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases are crucial in cellular processes like proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers.[3][5] Infigratinib functions as an ATP-competitive inhibitor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, thereby inhibiting tumor cell growth and survival.[6][7] Accurate and consistent preparation of Infigratinib stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for preparing, storing, and handling Infigratinib stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

# Physicochemical Properties of Infigratinib

A summary of the key physicochemical properties of **Infigratinib** is presented below. This data is essential for accurate stock solution preparation and concentration calculations.

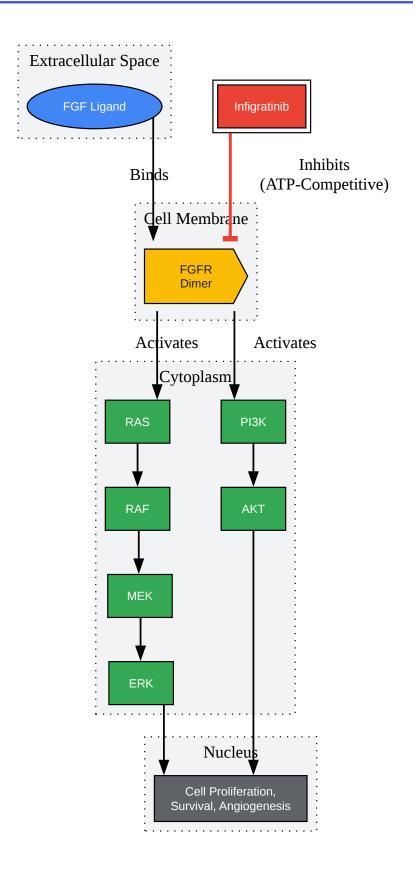


Property	Value	Source(s)	
Chemical Name	3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea	[8]	
Molecular Formula	C26H31Cl2N7O3	[1][8][9]	
Molecular Weight	560.48 g/mol	[1][8][9][10]	
CAS Number	872511-34-7	[1][8]	
Appearance	White to yellow solid powder	[1]	
Solubility in DMSO	3 mg/mL to >100 mg/mL.  Varies by source. Use of fresh  DMSO is critical as absorbed  moisture reduces solubility.[2]  [11] Sonication or warming  may be required.[10][12]	[2][10][11]	
Solubility in Water	Insoluble	oluble [2][10]	

# **Infigratinib Signaling Pathway**

**Infigratinib** exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization and autophosphorylation of FGFRs. This activation triggers downstream signaling through key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which collectively promote cell proliferation, survival, and angiogenesis.[3][7] **Infigratinib** competitively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing phosphorylation and blocking the activation of these downstream pathways.[4][6]





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Figure 1. Infigratinib mechanism of action on the FGFR signaling pathway.



# Experimental Protocol: Preparing a 10 mM Stock Solution

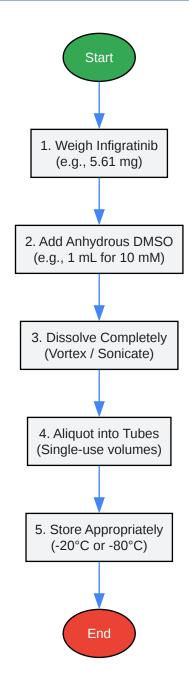
This protocol outlines the steps to prepare a 10 mM stock solution of Infigratinib in DMSO.

# **Materials and Equipment**

- Infigratinib powder (MW: 560.48 g/mol)
- Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic water bath (optional, but recommended)[10][12]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

## **Stock Solution Preparation Workflow**





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Figure 2. Workflow for preparing Infigratinib stock solution.

## **Step-by-Step Procedure**

- Calculation: Determine the mass of Infigratinib required. To prepare a 10 mM stock solution, use the following formula:
  - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)



- Mass (mg) for 1 mL of 10 mM solution:
- Mass = (0.010 mol/L) × (0.001 L) × (560.48 g/mol) = 0.0056048 g = 5.61 mg
- Weighing: Carefully weigh out 5.61 mg of Infigratinib powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the Infigratinib powder.
  - Note: DMSO is hygroscopic (absorbs moisture from the air). Using old or previously opened DMSO can significantly decrease the solubility of Infigratinib.[2][11] Always use fresh, high-purity, anhydrous DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is fully dissolved. If particulates remain, sonicate the solution in a water bath for 10-15 minutes or warm gently to aid dissolution.[10][12] Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
- Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the table below.

# **Storage and Stability**

Proper storage is essential to maintain the integrity and activity of **Infigratinib**.



Form	Storage Temperature	Duration	Source(s)
Powder	-20°C	3 years	[1][10]
4°C	2 years	[1][10]	
In DMSO (Stock Solution)	-80°C	6 - 12 months	[2][10][13]
-20°C	1 month	[2][10][13]	

#### **Best Practices:**

- Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.
- For in vivo experiments, it is recommended to prepare fresh working solutions daily from the frozen stock.[1]
- When preparing working solutions in aqueous buffers, it is advisable to first perform serial dilutions of the DMSO stock in DMSO before adding to the final buffer to prevent precipitation.[14]

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- To cite this document: BenchChem. [Application Notes: Preparation of Infigratinib Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#how-to-prepare-infigratinib-stock-solution-in-dmso]

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